molecular formula C9H8F4OS B14355344 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-95-7

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol

Cat. No.: B14355344
CAS No.: 90314-95-7
M. Wt: 240.22 g/mol
InChI Key: LQRLRQWWWGXWAM-UHFFFAOYSA-N
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Description

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group and a tetrafluoropropyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of 2,2,3,3-tetrafluoropropyl thiol with a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in π-π interactions, while the tetrafluoropropyl sulfanyl group can engage in hydrophobic interactions and influence the compound’s overall reactivity. These interactions contribute to the compound’s effects in various applications, including its biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
  • [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide
  • Succinic acid, 2,2,3,3-tetrafluoropropyl tetrahydrofurfuryl ester

Uniqueness

2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to its specific combination of a phenol group and a tetrafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, contributing to its versatility in scientific research and industrial applications.

Properties

CAS No.

90314-95-7

Molecular Formula

C9H8F4OS

Molecular Weight

240.22 g/mol

IUPAC Name

2-(2,2,3,3-tetrafluoropropylsulfanyl)phenol

InChI

InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-4-2-1-3-6(7)14/h1-4,8,14H,5H2

InChI Key

LQRLRQWWWGXWAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCC(C(F)F)(F)F

Origin of Product

United States

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